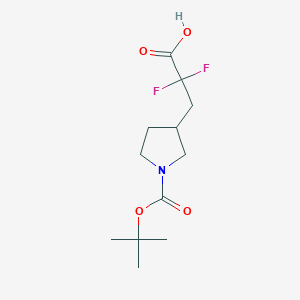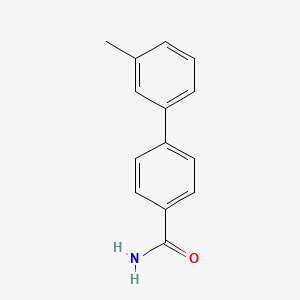
4-(3-Methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a benzene ring substituted with a methyl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)benzamide can be achieved through several methods. One common approach involves the acylation of 3-methylbenzoic acid with an appropriate amine. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. This method allows for precise control over reaction conditions, leading to higher yields and reduced reaction times. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor system has been shown to produce the desired compound with a yield of 85.7% within 10 minutes .
化学反応の分析
Types of Reactions: 4-(3-Methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
4-(3-Methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is a crucial intermediate in the synthesis of drug candidates, particularly those targeting specific receptors or enzymes.
作用機序
The mechanism of action of 4-(3-Methylphenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active site of the target protein, leading to inhibition or activation of the protein’s function .
類似化合物との比較
N-(3-Amino-4-methylphenyl)benzamide: This compound is structurally similar but contains an amino group instead of a methyl group.
N-(4-Methylphenyl)benzamide: This compound has a methyl group at the para position instead of the meta position.
Uniqueness: 4-(3-Methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other benzamide derivatives .
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
4-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(15)16/h2-9H,1H3,(H2,15,16) |
InChIキー |
FHYSXMQDRCJYSU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


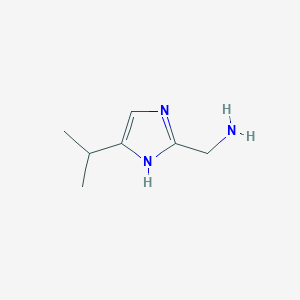
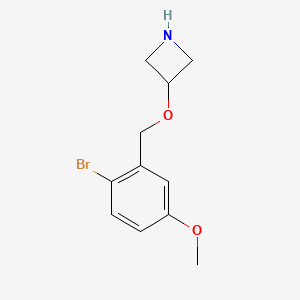
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)
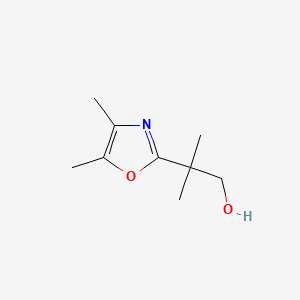
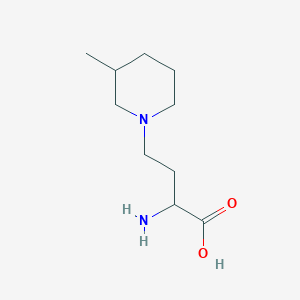
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)

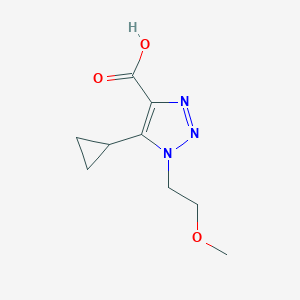
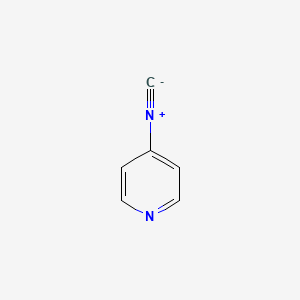
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)

